molecular formula C10H12O3 B3421261 5-Hydroxy-2-(propan-2-YL)benzoic acid CAS No. 212791-94-1

5-Hydroxy-2-(propan-2-YL)benzoic acid

Cat. No.: B3421261
CAS No.: 212791-94-1
M. Wt: 180.20 g/mol
InChI Key: WZMVPZNNDVNDTK-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(propan-2-yl)benzoic acid, also known as 5-hydroxy-2-isopropylbenzoic acid, is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of salicylic acid with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture .

Another method involves the hydroxylation of 2-isopropylbenzoic acid using a suitable oxidizing agent, such as potassium permanganate or hydrogen peroxide, under acidic conditions. This reaction introduces the hydroxyl group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems are commonly employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, inhibition of microbial growth, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(propan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and isopropyl groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-hydroxy-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMVPZNNDVNDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212791-94-1
Record name 5-hydroxy-2-(propan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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